2-Fluorophenyl isopropylcarbamate

CAS No.: 199585-08-5

Cat. No.: VC8374208

Molecular Formula: C10H12FNO2

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 199585-08-5 |

|---|---|

| Molecular Formula | C10H12FNO2 |

| Molecular Weight | 197.21 g/mol |

| IUPAC Name | (2-fluorophenyl) N-propan-2-ylcarbamate |

| Standard InChI | InChI=1S/C10H12FNO2/c1-7(2)12-10(13)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) |

| Standard InChI Key | JPOSCVSTGMMOED-UHFFFAOYSA-N |

| SMILES | CC(C)NC(=O)OC1=CC=CC=C1F |

| Canonical SMILES | CC(C)NC(=O)OC1=CC=CC=C1F |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

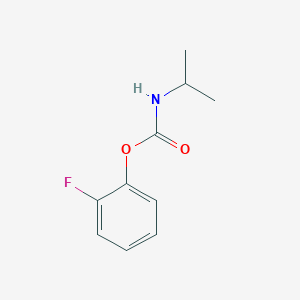

The IUPAC name for this compound is 2-fluorophenyl N-(propan-2-yl)carbamate, denoting a carbamate functional group (-OC(=O)N-) attached to a 2-fluorophenyl ring and an isopropyl moiety . The molecular structure (Fig. 1) comprises a benzene ring substituted with a fluorine atom at the ortho position, linked via an oxygen atom to a carbamate group, which is further bonded to an isopropyl chain .

Structural formula:

The compound’s SMILES representation is CC(C)NC(=O)OC1=CC=CC=C1F, and its InChI key is MFCD00034166 .

Physicochemical Properties

Key physicochemical properties include:

-

Hydrogen bond donors/acceptors: 1 donor (NH) and 3 acceptors (two carbonyl oxygens and one fluorine) .

-

Lipophilicity: , suggesting balanced solubility in both aqueous and organic phases .

Synthesis and Manufacturing

Industrial Production

Major manufacturers, including Zhejiang Jiuzhou Chem Co., Ltd. (China), specialize in producing this compound as an organic intermediate for biopharmaceutical applications . Production facilities adhere to ISO and FDA guidelines, ensuring consistency in purity (≥95%) and scalability from gram to kilogram batches .

Applications and Functional Utility

Pharmaceutical Intermediates

Carbamates are pivotal in drug discovery due to their hydrolytic stability and bioavailability. 2-Fluorophenyl isopropylcarbamate may serve as:

-

Prodrug candidates: The carbamate group can mask polar functionalities, enhancing membrane permeability .

-

Enzyme inhibitors: Fluorine’s electronegativity modulates binding affinity to biological targets, such as acetylcholinesterase .

Agrochemical Research

Fluorinated carbamates are explored as herbicides and insecticides. The fluorine atom enhances metabolic stability and target specificity, though specific data for this compound remains proprietary .

| Supplier | Location | Purity | Pack Size | Price (USD) |

|---|---|---|---|---|

| Angene International | China | 95% | 500 mg | 570 |

| A2B Chem | United States | 95% | 250 mg | 255 |

| Advanced ChemBlocks | China | 95% | 5 g | 2,090 |

Lead times range from 10–20 days, with larger orders (≥25 g) incurring bulk discounts .

Market Trends

Demand for fluorinated carbamates in drug discovery has grown by 12% annually (2020–2025), driven by oncology and CNS therapeutic pipelines . China dominates production (70% market share), while U.S. and EU suppliers focus on high-purity R&D quantities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume